molecular formula C15H12ClN5OS B2355825 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide CAS No. 1351634-74-6

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No.: B2355825
CAS No.: 1351634-74-6
M. Wt: 345.81
InChI Key: IWDLVLVZLJXOQT-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a thioether linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the coupled intermediate with 2-chlorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridazine rings can engage in hydrogen bonding and π-π stacking interactions, while the thioether linkage provides flexibility to the molecule, allowing it to fit into various binding sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide: Lacks the 2-chlorophenyl group, which may affect its biological activity.

    N-(2-chlorophenyl)-2-(pyridazin-3-ylthio)acetamide: Lacks the pyrazole ring, which may alter its binding properties and efficacy.

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-phenylacetamide: Lacks the chlorine atom, which may influence its reactivity and interactions.

Uniqueness

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is unique due to the presence of both pyrazole and pyridazine rings, along with the thioether linkage and the 2-chlorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS/c16-11-4-1-2-5-12(11)18-14(22)10-23-15-7-6-13(19-20-15)21-9-3-8-17-21/h1-9H,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDLVLVZLJXOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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